(R)-2-(Piperidin-2-yl)ethanamine

Chiral resolution Absolute configuration Enantiomeric purity

(R)-2-(Piperidin-2-yl)ethanamine (CAS 1262326-82-8) is a chiral primary amine consisting of a piperidine ring bearing an ethanamine side chain at the 2-position with (R) absolute configuration. It belongs to the 2-substituted piperidine class, a scaffold present in numerous FDA-approved pharmaceuticals.

Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
Cat. No. B11806871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(Piperidin-2-yl)ethanamine
Molecular FormulaC7H16N2
Molecular Weight128.22 g/mol
Structural Identifiers
SMILESC1CCNC(C1)CCN
InChIInChI=1S/C7H16N2/c8-5-4-7-3-1-2-6-9-7/h7,9H,1-6,8H2/t7-/m1/s1
InChIKeyIEVJVQXLBZUEMH-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-(Piperidin-2-yl)ethanamine: Chiral Piperidine Building Block for Enantioselective Synthesis


(R)-2-(Piperidin-2-yl)ethanamine (CAS 1262326-82-8) is a chiral primary amine consisting of a piperidine ring bearing an ethanamine side chain at the 2-position with (R) absolute configuration [1]. It belongs to the 2-substituted piperidine class, a scaffold present in numerous FDA-approved pharmaceuticals [2]. The compound serves as a versatile synthetic intermediate for constructing enantiopure drug candidates, where stereochemical integrity at the piperidine 2-position is critical for downstream biological activity [3].

Why the (R)-Enantiomer of 2-(Piperidin-2-yl)ethanamine Cannot Be Replaced by Racemate or (S)-Enantiomer


Substituting the single (R)-enantiomer with the racemic mixture or the (S)-enantiomer introduces stereochemical ambiguity that propagates through downstream synthetic steps. In chiral drug synthesis, the absolute configuration at the piperidine 2-position directly dictates the three-dimensional orientation of pharmacophoric elements, and inversion or racemization can abolish target binding or alter pharmacokinetic profiles [1]. The piperidine ring is the most common heterocyclic subunit among FDA-approved drugs [2], and numerous regulatory guidelines (ICH Q6A, Q11) require defined stereochemical identity and enantiomeric purity specifications for pharmaceutical intermediates, making generic substitution scientifically and regulatorily unsound [3].

Quantitative Differentiation Evidence for (R)-2-(Piperidin-2-yl)ethanamine Against Closest Analogs


Absolute Configuration and Stereochemical Identity: (R) vs (S) vs Racemate

The (R)-enantiomer (CAS 1262326-82-8) and (S)-enantiomer (CAS 1309563-39-0) are chemically distinct entities with identical molecular formula (C7H16N2) and molecular weight (128.22 g/mol) but opposite absolute configuration at the piperidine 2-position stereocenter [1]. The racemate (CAS 15932-66-8) contains a 1:1 mixture of both enantiomers [2]. The (R)-enantiomer is defined by the IUPAC name 2-[(2R)-piperidin-2-yl]ethan-1-amine with InChIKey IEVJVQXLBZUEMH-SSDOTTSWSA-N, while the (S)-enantiomer bears InChIKey IEVJVQXLBZUEMH-ZETCQYMHSA-N (note the distinct stereochemical descriptor in the final block) [1].

Chiral resolution Absolute configuration Enantiomeric purity Stereochemistry

Vendor-Supplied Enantiomeric Purity: Minimum 95% Specification for (R)-Enantiomer

Commercially available (R)-2-(Piperidin-2-yl)ethanamine is supplied with a minimum purity specification of ≥95% or ≥98% from major vendors, with the implicit expectation of enantiomeric excess (ee) appropriate for the specified purity. In contrast, the racemic 2-(piperidin-2-yl)ethanamine (CAS 15932-66-8) has no enantiomeric excess by definition (ee = 0%) and is typically supplied at ≥95% chemical purity . For applications requiring stereochemical fidelity, the single enantiomer provides ee >90% (assuming minimal racemization), whereas the racemate provides ee = 0%.

Enantiomeric excess Chemical purity Quality control Procurement specification

Regioisomeric Differentiation: 2-Substituted vs 3-Substituted vs 4-Substituted Piperidine Ethanamine

The ethanamine substituent position on the piperidine ring fundamentally alters the compound's chemical and biological properties. (R)-2-(Piperidin-2-yl)ethanamine bears the ethanamine at the 2-position (adjacent to the ring nitrogen), creating a 1,2-relationship between the two nitrogen atoms [1]. By contrast, 2-(piperidin-4-yl)ethanamine (CAS not specifically assigned to single enantiomer) places the ethanamine at the 4-position, creating a 1,4-relationship. The 2-substituted isomer exhibits distinct physicochemical properties: computed LogP = 0.1, Topological Polar Surface Area (TPSA) = 38.1 Ų, with 2 hydrogen bond donors and 2 hydrogen bond acceptors [1]. The 4-substituted regioisomer has a comparable molecular weight but differs in spatial arrangement of the two amine groups, impacting chelation behavior, nucleophilicity, and the geometry of derived ligands and pharmacophores [2].

Regioisomer Piperidine substitution Synthetic intermediate Positional isomer

Patent Recognition: Chiral Piperidine Amine Compounds as Key Intermediates in Drug Synthesis

Chinese patent CN108976164A explicitly identifies chiral piperidine amine compounds, including (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine derivatives, as critical intermediates for synthesizing tofacitinib (a JAK inhibitor) and related pharmaceutical agents [1]. While this patent does not directly assay (R)-2-(piperidin-2-yl)ethanamine, it establishes the industrial precedent that the absolute configuration at the piperidine ring is non-negotiable for pharmaceutical intermediate applications. The patent describes chiral resolution methods achieving enantiomeric excess values enabling pharmaceutical-grade synthesis, underscoring why a defined single enantiomer rather than a racemate is required for regulated synthetic routes [1]. The broader patent landscape contains numerous filings (e.g., US-11359048-B2) citing 2-piperidineethanamine derivatives as structural elements in bioactive molecules [2].

Patent analysis Drug intermediate Tofacitinib Chiral piperidine

ADMET Prediction Profile: Blood-Brain Barrier Penetration and Oral Bioavailability Estimates for the 2-Piperidineethanamine Scaffold

Computational ADMET prediction for the 2-piperidineethanamine scaffold (racemate) using admetSAR 2.0 indicates blood-brain barrier (BBB) penetration capability (BBB+ score: 0.9500, probability 95.00%) and predicted human oral bioavailability (HOB+ score: 0.8143, probability 81.43%) [1]. These in silico parameters are scaffold-intrinsic and apply equally to the (R)-enantiomer, but the stereochemistry at the 2-position may influence target selectivity and metabolic stability in enantioselective biological systems [2]. The computed XLogP3-AA value of 0.1 indicates balanced hydrophilicity-lipophilicity, while the TPSA of 38.1 Ų supports potential CNS penetration [3].

ADMET Blood-brain barrier Oral bioavailability Drug-likeness In silico prediction

High-Value Application Scenarios for (R)-2-(Piperidin-2-yl)ethanamine Based on Differential Evidence


Enantioselective Synthesis of CNS-Targeted Drug Candidates Requiring Defined Piperidine Stereochemistry

The combination of predicted BBB permeability (BBB+ probability 95.00%) [1] and defined (R) absolute configuration makes this compound suitable as a chiral building block for CNS drug discovery programs where stereochemistry at the piperidine 2-position governs target engagement. The 1,2-diamine motif provides a bidentate coordination handle for structure-based drug design.

Pharmaceutical Intermediate Supply Chains Requiring Pre-Resolved Single Enantiomers

For pharmaceutical intermediate procurement, the (R)-enantiomer (≥95% purity) [1] eliminates the need for in-house chiral resolution, which patent literature indicates is a critical cost and time burden in the synthesis of piperidine-containing drugs such as tofacitinib analogs [2]. The racemate (CAS 15932-66-8) cannot substitute where defined stereochemistry is a regulatory requirement.

Asymmetric Catalysis and Chiral Ligand Development

The 2-substituted piperidine scaffold, with a 1,2-relationship between the ring nitrogen and the ethanamine side chain nitrogen, provides a privileged geometry for bidentate metal coordination [1]. The defined (R) configuration enables the synthesis of enantiopure ligands for asymmetric catalysis, where the regioisomeric identity (2-substituted vs 3- or 4-substituted) determines chelate ring size and catalytic selectivity.

Structure-Activity Relationship (SAR) Studies Mapping Stereochemical Effects at Piperidine C2

In medicinal chemistry programs exploring piperidine-based scaffolds, the availability of the (R)-enantiomer as a discrete chemical entity (CAS 1262326-82-8) alongside the (S)-enantiomer (CAS 1309563-39-0) and racemate (CAS 15932-66-8) enables systematic SAR studies to quantify the stereochemical contribution to target binding, selectivity, and functional activity [1].

Quote Request

Request a Quote for (R)-2-(Piperidin-2-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.